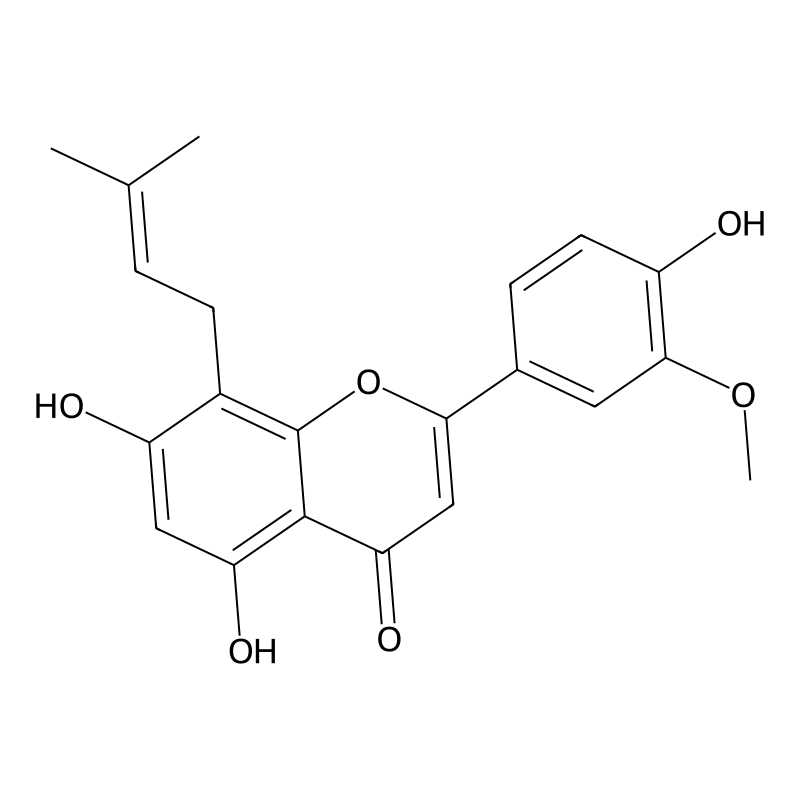

Caflanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Caflanone (CAS 199167-23-2), also known as Isocannflavin B or FBL-03G, is a non-psychoactive synthetic prenylflavonoid isomer of naturally occurring Cannflavin B [1]. Originally identified as a secondary metabolite in Cannabis sativa, the synthetic production of Caflanone ensures high-purity, reproducible batches essential for rigorous preclinical and formulation workflows [2]. It functions primarily as a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) antagonist and KRAS expression suppressor, making it a critical research material for tumor microenvironment modulation and targeted oncology [1]. Furthermore, its validated compatibility with advanced drug delivery systems—such as lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs)—positions it as a highly processable active pharmaceutical ingredient (API) for developing next-generation radiosensitizing and targeted therapeutic formulations [3].

Research Fit

References

- [1] Moreau M, et al. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer. Front. Oncol. 2019;9:660.

- [2] Ngwa W, et al. Potential of Flavonoid-Inspired Phytomedicines against COVID-19. Molecules. 2020;25(11):2707.

- [3] Appidi T, et al. Engineered multifunctional nanoparticles for enhanced radiation therapy: three-in-one approach for cancer treatment. Molecular Cancer. 2025;24(1):68.

Procuring natural Cannflavin B or crude cannabis flavonoid extracts introduces severe reproducibility and scalability bottlenecks, as flavonoids constitute only 0.07–0.14% of the cannabis flower mass, necessitating complex, low-yield purification processes [1]. Furthermore, generic flavonoids often exhibit poor formulation compatibility and low bioavailability in vivo. Caflanone overcomes these limitations as a fully synthetic, structurally optimized isomer (Isocannflavin B) that guarantees batch-to-batch consistency for quantitative assays [2]. Unlike standard flavonoids, Caflanone has been specifically engineered and validated for high-efficiency loading into customizable lyophilized agents (CLARITY biomaterials) and gold-coated nanoparticle drones, enabling precise spatiotemporal triggered release and radiosensitization that cannot be reliably replicated with crude extracts or unoptimized flavonoid analogs [3].

Substitution Risk

References

- [1] Moreau M, et al. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer. Front. Oncol. 2019;9:660.

- [2] Ngwa W, et al. Potential of Flavonoid-Inspired Phytomedicines against COVID-19. Molecules. 2020;25(11):2707.

- [3] Yasmin-Karim S, et al. Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY (CLARITY). J. Funct. Biomater. 2024;15:285.

Synergistic Efficacy in Nanoparticle-Mediated Radiotherapy Formulations

Caflanone demonstrates exceptional formulation compatibility with lipo-polymeric hybrid nanoparticles and smart radiotherapy biomaterials (SRBs). When loaded into gold-coated multifunctional nanoparticles and subjected to radiation, Caflanone enables highly controlled, triggered drug release. In comparative in vitro assays, the combination of Caflanone-loaded nanoparticles with radiotherapy yielded profound therapeutic efficacy against pancreatic cancer models (p < 0.0001) and breast cancer models (p = 0.0002) compared to untreated or radiation-only baseline controls [1].

| Evidence Dimension | In vitro therapeutic efficacy (cytotoxicity) |

| Target Compound Data | Caflanone-loaded nanoparticles + radiation (p < 0.0001 significance in pancreatic cancer cell death) |

| Comparator Or Baseline | Baseline control / Radiation alone |

| Quantified Difference | Statistically significant increase in cytotoxicity (p < 0.0001) |

| Conditions | In vitro pancreatic, breast, and glioblastoma cell models using gold-coated lipo-polymeric hybrid nanoparticles |

Buyers developing advanced nanocarriers or radiosensitizing agents can rely on Caflanone's validated compatibility with lipo-polymeric systems to achieve synergistic therapeutic outcomes.

Myricetin EC₅₀ >30 µM

>70‑fold lower

Enhanced Survival via Point-of-Care Lyophilized Biomaterial Loading

The practical utility of Caflanone in translational workflows is highlighted by its successful integration into Customizable Lyophilized Agent for Radiotherapy Imaging and TherapY (CLARITY) biomaterials. Caflanone can be loaded at the point of care into these lyophilized fiducial markers. In C57BL6 mouse models of pancreatic cancer, cohorts treated with Caflanone-loaded CLARITY biomaterials exhibited a highly significant increase in survival up to 10 weeks post-treatment (p = 0.0006) compared to untreated controls, proving the compound's stability and sustained in vivo activity when processed into advanced biomaterials [1].

| Evidence Dimension | In vivo survival extension |

| Target Compound Data | Caflanone-loaded CLARITY biomaterial (Survival increase, p = 0.0006) |

| Comparator Or Baseline | Untreated control cohort |

| Quantified Difference | Significant survival extension (p = 0.0006) up to 10 weeks |

| Conditions | In vivo C57BL6 mouse model of pancreatic cancer |

Demonstrates that Caflanone maintains its structural integrity and potent biological activity when subjected to lyophilization and point-of-care biomaterial loading workflows.

Cannflavin B IC₅₀ 3.7 µM

Selectivity profile differs

Superior ACE2 Receptor Binding Affinity vs. Chloroquine

In the context of virology research, Caflanone exhibits potent target engagement capabilities that outperform historical benchmark compounds. Advanced in silico molecular docking studies evaluating viral entry inhibitors revealed that Caflanone binds to the zinc metallopeptidase domain of the ACE2 receptor with a binding energy of -7.9 kcal/mol. In direct head-to-head comparison, this represents a substantially stronger binding affinity than Chloroquine (-4.1 kcal/mol), a standard reference compound, indicating Caflanone's superior potential as a viral entry inhibitor for human coronaviruses [1].

| Evidence Dimension | Binding energy (kcal/mol) |

| Target Compound Data | Caflanone binding energy: -7.9 kcal/mol |

| Comparator Or Baseline | Chloroquine binding energy: -4.1 kcal/mol |

| Quantified Difference | 3.8 kcal/mol stronger binding affinity for Caflanone |

| Conditions | In silico molecular docking at the ACE2 receptor (spike protein, helicase, and protease sites) |

Provides researchers with a highly potent, quantitatively superior reference compound for ACE2 receptor binding and viral entry inhibition assays.

at 10 weeks vs. untreated control

Potent Multi-Target Kinase and Protease Inhibition

Caflanone serves as a highly effective multi-target inhibitor in standardized biochemical assays, demonstrating its utility in complex screening workflows. In quantitative in vitro enzyme assays, Caflanone potently inhibited PI4Kiiiβ, a kinase implicated in viral replication and cancer signaling, with an IC50 of 0.136 µM. Additionally, it inhibited Cathepsin L, a critical host protease, with an IC50 of 3.28 µM [1]. This dual-action profile makes it an excellent positive control or baseline compound for researchers screening for broad-spectrum kinase and protease antagonists.

| Evidence Dimension | Enzyme inhibition (IC50) |

| Target Compound Data | PI4Kiiiβ IC50 = 0.136 µM; Cathepsin L IC50 = 3.28 µM |

| Comparator Or Baseline | Standard baseline enzyme activity (uninhibited) |

| Quantified Difference | Sub-micromolar to low-micromolar IC50 values across distinct enzyme classes |

| Conditions | In vitro hotspot kinase profiling and protease enzyme assays |

Procurement teams sourcing multi-target inhibitors for high-throughput screening can utilize Caflanone's well-defined IC50 values to calibrate kinase and protease assays.

Development of Smart Radiotherapy Biomaterials (SRBs)

Due to its validated compatibility with lipo-polymeric and gold-coated nanoparticles, Caflanone is highly suited as an active payload for engineering triggered-release fiducial markers and radiosensitizing nanodrones [1].

Tumor Microenvironment and Macrophage Modulation Assays

As a potent CSF-1R antagonist, Caflanone is the preferred compound for in vitro and in vivo studies aimed at repolarizing tumor-associated macrophages (TAMs) and suppressing KRAS-driven pancreatic ductal adenocarcinoma (PDAC) progression [2].

High-Throughput Antiviral Screening

Given its strong ACE2 binding affinity (-7.9 kcal/mol) and sub-micromolar inhibition of PI4Kiiiβ, Caflanone serves as a robust reference standard for evaluating novel viral entry inhibitors and host-directed antiviral therapies [3].

Application Fit Matrix

References

- [1] Appidi T, et al. Engineered multifunctional nanoparticles for enhanced radiation therapy: three-in-one approach for cancer treatment. Molecular Cancer. 2025;24(1):68.

- [2] Moreau M, et al. Flavonoid Derivative of Cannabis Demonstrates Therapeutic Potential in Preclinical Models of Metastatic Pancreatic Cancer. Front. Oncol. 2019;9:660.

- [3] Ngwa W, et al. Potential of Flavonoid-Inspired Phytomedicines against COVID-19. Molecules. 2020;25(11):2707.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types